molecular formula C23H21F2N5O2 B10798260 4-[4-[5-[2-(3,4-Difluorophenyl)ethoxy]-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]phenyl]morpholine

4-[4-[5-[2-(3,4-Difluorophenyl)ethoxy]-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]phenyl]morpholine

Cat. No.: B10798260
M. Wt: 437.4 g/mol
InChI Key: YZCOBAJWPPWSFU-UHFFFAOYSA-N
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Description

OSM-S-524 is a compound that has garnered interest in the scientific community due to its potential applications in various fields, including chemistry, biology, and medicine. It is part of the Open Source Malaria project, which aims to develop new treatments for malaria through open-source collaboration. The compound is known for its unique chemical structure and promising biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of OSM-S-524 involves multiple steps, starting with the construction of the core scaffold. The process typically includes:

    Step 1: Formation of the core scaffold through a series of condensation reactions.

    Step 2: Functionalization of the scaffold by introducing various substituents using reagents such as halogens, amines, and alkyl groups.

    Step 3: Purification of the final product through techniques like recrystallization or chromatography.

Industrial Production Methods: Industrial production of OSM-S-524 would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow techniques to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: OSM-S-524 undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, involving reagents like halogens and alkylating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (chlorine, bromine) in the presence of a catalyst like iron or aluminum chloride.

Major Products: The major products formed from these reactions depend on the specific substituents and reaction conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

OSM-S-524 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of OSM-S-524 involves its interaction with molecular targets such as the PfATP4 ion pump in the malaria parasite. By inhibiting this pump, the compound disrupts the parasite’s ion regulation, leading to its demise . The compound’s effects are mediated through pathways involving ion transport and cellular homeostasis.

Comparison with Similar Compounds

Uniqueness: OSM-S-524 stands out due to its specific structural features and its potent inhibitory effects on the PfATP4 ion pump. Compared to similar compounds, it has shown higher efficacy in disrupting the parasite’s ion regulation, making it a promising candidate for further development as an antimalarial agent.

Properties

Molecular Formula

C23H21F2N5O2

Molecular Weight

437.4 g/mol

IUPAC Name

4-[4-[5-[2-(3,4-difluorophenyl)ethoxy]-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]phenyl]morpholine

InChI

InChI=1S/C23H21F2N5O2/c24-19-6-1-16(13-20(19)25)7-10-32-22-15-26-14-21-27-28-23(30(21)22)17-2-4-18(5-3-17)29-8-11-31-12-9-29/h1-6,13-15H,7-12H2

InChI Key

YZCOBAJWPPWSFU-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)C3=NN=C4N3C(=CN=C4)OCCC5=CC(=C(C=C5)F)F

Origin of Product

United States

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